

# **<sup>1</sup>H NMR and <sup>13</sup>C NMR of 1-methyl-1H-indazole-3-carbaldehyde**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: *1-methyl-1H-indazole-3-carbaldehyde*

Cat. No.: *B1314408*

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An in-depth analysis of the nuclear magnetic resonance (NMR) spectra of **1-methyl-1H-indazole-3-carbaldehyde** provides crucial insights into its molecular structure and electronic environment. This technical guide offers a detailed examination of the <sup>1</sup>H and <sup>13</sup>C NMR data for this compound, intended for researchers, scientists, and professionals in the field of drug development.

## **Spectroscopic Data**

The structural elucidation of **1-methyl-1H-indazole-3-carbaldehyde** is heavily reliant on the interpretation of its <sup>1</sup>H and <sup>13</sup>C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).

### **<sup>1</sup>H NMR Spectral Data**

The proton NMR spectrum reveals the disposition of hydrogen atoms within the molecule. The data is summarized in the table below.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	8.24	d	8.1
H-5	7.51	t	7.7
H-6	7.39	t	7.5
H-7	7.79	d	8.4
CHO	10.18	s	-
N-CH <sub>3</sub>	4.17	s	-

## <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm
C-3	143.5
C-3a	140.9
C-4	122.2
C-5	128.5
C-6	124.0
C-7	110.5
C-7a	121.8
CHO	186.2
N-CH <sub>3</sub>	35.5

## Experimental Protocols

The NMR spectra were acquired using a standard protocol for the analysis of small organic molecules.

Sample Preparation: A sample of **1-methyl-1H-indazole-3-carbaldehyde** was dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard.

Instrumentation: The spectra were recorded on a Bruker Avance spectrometer, or an equivalent instrument, operating at a frequency of 400 MHz for  $^1\text{H}$  NMR and 100 MHz for  $^{13}\text{C}$  NMR.

Data Acquisition:

- $^1\text{H}$  NMR: The spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of approximately 16 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR: The spectrum was obtained with proton decoupling to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) was used.

## Structural Elucidation and Signal Assignment

The assignment of the NMR signals is based on established principles of chemical shifts, spin-spin coupling, and comparison with related structures.

### $^1\text{H}$ NMR Assignments

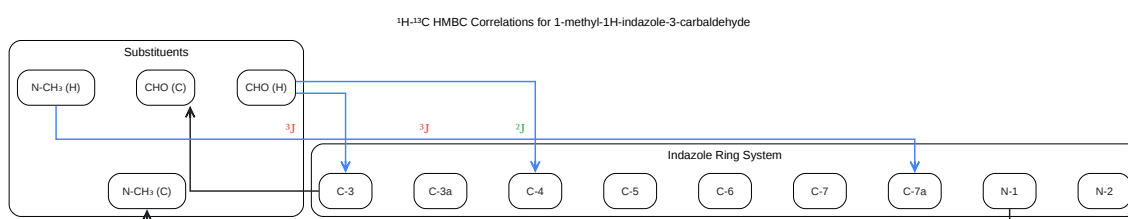
The downfield singlet at 10.18 ppm is characteristic of an aldehyde proton. The singlet at 4.17 ppm is assigned to the N-methyl group protons. The aromatic protons appear in the region of 7.39-8.24 ppm. The proton at the 4-position (H-4) is the most deshielded aromatic proton due to the anisotropic effect of the adjacent aldehyde group and the pyrazole ring, appearing as a doublet at 8.24 ppm. The proton at the 7-position (H-7) also appears as a doublet at 7.79 ppm. The protons at the 5 and 6-positions (H-5 and H-6) appear as triplets, integrating to one proton each.

### $^{13}\text{C}$ NMR Assignments

The most downfield signal at 186.2 ppm is unequivocally assigned to the aldehydic carbonyl carbon. The signal at 35.5 ppm corresponds to the N-methyl carbon. The aromatic and heterocyclic carbons resonate in the 110-145 ppm range. The assignments are based on theoretical calculations and comparison with the spectra of similar indazole derivatives.

## Visualization of Molecular Connectivity

The following diagram illustrates the key through-bond correlations observed in the NMR spectra, which are fundamental to the structural assignment.



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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)